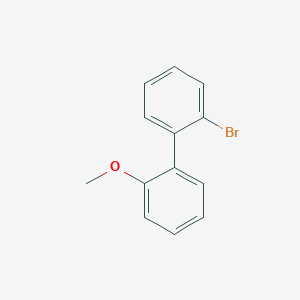

2-bromo-2'-methoxy-1,1'-Biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(2-methoxyphenyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c1-15-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQLWMUDNQIIJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 2 Methoxy 1,1 Biphenyl and Its Derivatives

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a powerful tool for the formation of carbon-carbon bonds, and it plays a central role in the synthesis of asymmetrically substituted biphenyls like 2-bromo-2'-methoxy-1,1'-biphenyl. gre.ac.ukwikipedia.org These reactions typically involve the coupling of an aryl halide with an organometallic reagent.

Suzuki-Miyaura Cross-Coupling Strategies

The Suzuki-Miyaura coupling is a widely used method for the synthesis of biaryl compounds. wikipedia.orgrsc.org This reaction involves the palladium-catalyzed coupling of an organoboron compound with an aryl halide or triflate. libretexts.org

The synthesis of this compound can be achieved by the Suzuki-Miyaura coupling reaction between 1-bromo-2-methoxybenzene and 2-bromophenylboronic acid, or alternatively, between 2-methoxyphenylboronic acid and 1,2-dibromobenzene (B107964). The reaction is typically catalyzed by a palladium complex in the presence of a base. libretexts.orgchemicalbook.com The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biphenyl (B1667301) product and regenerate the catalyst. libretexts.org A variety of palladium sources, such as Pd(OAc)2 and Pd2(dba)3, can be employed. harvard.edubeilstein-journals.org

A study on the synthesis of biphenyl-based arsine ligands utilized a Suzuki-Miyaura reaction between (2-bromophenyl)diphenylarsine and various arylboronic acids, demonstrating the versatility of this coupling strategy. rsc.org In a specific example, the coupling of 1-bromo-2-nitrobenzene (B46134) with a boronic acid ester was used to create a functionalized biphenyl scaffold. gre.ac.uk

Table 1: Examples of Suzuki-Miyaura Coupling for Biphenyl Synthesis

| Aryl Halide | Arylboronic Acid/Ester | Catalyst | Base | Solvent | Yield | Reference |

| 1-Bromo-4-acetophenone | 2-(N,N-diethylaminomethyl)phenylboronic acid pinacol (B44631) ester | Pd(OAc)2 | K3PO4 | Toluene | High | gre.ac.uk |

| 1-Bromo-2-nitrobenzene | Boc-piperazine substituted arylboronic ester | Pd(OAc)2 | K3PO4 | Toluene | Good | gre.ac.uk |

| (2-Bromophenyl)diphenylarsine | Various arylboronic acids | Not specified | Not specified | Not specified | 80-99% | rsc.org |

| 3-Methyl-2-bromophenylamides | 1-Naphthaleneboronic acids | Pd2(dba)3 | K3PO4 | THF | up to 99% | beilstein-journals.org |

| 1,2-Dibromobenzene | Arylboronic acid | Not specified | K3PO4 | Toluene | Not specified | chemicalbook.com |

This table is for illustrative purposes and specific yields for this compound may vary based on precise reaction conditions.

Microwave irradiation has emerged as a powerful technique to accelerate Suzuki-Miyaura coupling reactions, often leading to significantly reduced reaction times and improved yields. nih.govdurham.ac.uk The use of focused microwave heating can increase reaction rates by factors of up to 48 compared to conventional heating. durham.ac.uk This methodology has been successfully applied to the synthesis of various biaryl compounds in aqueous media, highlighting its efficiency and environmental benefits. nih.govacs.org

For instance, the microwave-assisted Suzuki coupling of 4'-bromoacetophenone (B126571) with phenylboronic acid using a pyridine-pyrazole/Pd(II) complex as a catalyst in an ethanol/water mixture was completed in just 2 minutes at 120°C. nih.gov Similarly, PEG-bound aryl halides have been quantitatively coupled with various boronic acids in water within 2-4 minutes under microwave irradiation at 75 W. acs.org This rapid and efficient method is well-suited for the high-throughput synthesis of compound libraries. durham.ac.uk The recyclability of the catalyst has also been demonstrated in microwave-assisted Suzuki reactions, adding to the sustainability of the process. nih.gov

Table 2: Microwave-Assisted Suzuki Coupling Reaction Data

| Aryl Halide | Boronic Acid | Catalyst System | Solvent | Time | Yield | Reference |

| 4'-Bromoacetophenone | Phenylboronic acid | Pyridine-pyrazole/Pd(II) complex | EtOH/H2O | 2 min | High | nih.gov |

| 4-Bromoanisole | Phenylboronic acid | Pd EnCat™ | Toluene/water/ethanol | 10 min | >98% | durham.ac.uk |

| PEG-bound p-iodobenzoate | Benzene boronic acid | "Ligandless" Pd(OAc)2 | Water | 2 min | Quantitative | acs.org |

| 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | Various arylboronic acids | XPhosPdG2/XPhos | Water | 40 min | 67-89% | rsc.orgnih.gov |

This table illustrates the general conditions and outcomes of microwave-assisted Suzuki reactions.

The choice of ligand and catalyst system is crucial for the success of the Suzuki-Miyaura coupling, influencing reaction efficiency, substrate scope, and functional group tolerance. nih.govnih.gov Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos (2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine), have shown exceptional activity, enabling reactions at low catalyst loadings and even at room temperature for aryl chlorides. nih.gov The design of biarylphosphine ligands has been a key area of research to improve catalyst performance. nih.gov

For challenging couplings, such as those involving sterically hindered substrates or less reactive aryl chlorides, specialized ligands are often necessary. beilstein-journals.orgnih.gov For example, chiral-bridged biphenyl monophosphine ligands have demonstrated superiority in asymmetric Suzuki-Miyaura couplings for synthesizing axially chiral biaryls. beilstein-journals.org In some cases, "ligand-free" systems, often employing palladium acetate, have been developed, particularly for reactions in aqueous media or with highly reactive substrates. harvard.eduacs.org The development of novel catalyst systems, including those based on N-heterocyclic carbenes (NHCs) and palladacycles, continues to expand the scope and applicability of the Suzuki reaction. harvard.edurug.nl

Table 3: Ligands and Catalysts in Suzuki-Miyaura Coupling

| Ligand/Catalyst System | Substrate Type | Key Features | Reference |

| SPhos | Aryl/heteroaryl halides | High activity, low catalyst loading, room temperature reactions | nih.gov |

| XPhos | Aryl/vinyl tosylates | Effective for less reactive electrophiles | nih.gov |

| Chiral-bridged biphenyl monophosphines | For asymmetric synthesis | High yields and enantioselectivities for chiral biaryls | beilstein-journals.org |

| Pyridine-pyrazole/Pd(II) complex | Aryl halides | Efficient in aqueous media under microwave irradiation | nih.gov |

| "Ligand-free" Pd(OAc)2 | PEG-bound aryl halides | Effective in water, simplifies purification | acs.org |

| Pd/C | Aryl bromides | Heterogeneous catalyst, used in pilot scale production | rug.nl |

This table summarizes various catalyst systems and their applications in Suzuki-Miyaura reactions.

Heck Reaction Applications

The Heck reaction, or Mizoroki-Heck reaction, provides an alternative palladium-catalyzed route for C-C bond formation, typically involving the reaction of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org While primarily used to form substituted alkenes, variations of the Heck reaction can be applied to the synthesis of biaryl structures. wikipedia.orgmdpi.com The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle similar to other cross-coupling reactions. wikipedia.org

For instance, a flexible two-step, one-pot procedure has been developed to synthesize 2-aryl propionic acids, where the first step is a Heck coupling of an aryl bromide with ethylene (B1197577) to form a styrene (B11656) derivative. mdpi.com The synthesis of the anti-asthma agent Singulair™ involves a key Heck reaction between methyl 2-iodobenzoate (B1229623) and an allylic alcohol. rug.nl The development of highly active catalyst systems, sometimes utilizing N-heterocyclic carbene (NHC) ligands or phosphine-free conditions, has broadened the scope of the Heck reaction to include less reactive aryl chlorides. mdpi.comnih.gov

Kumada Cross-Coupling Approaches

The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions to be developed, utilizing a Grignard reagent and an organic halide. wikipedia.orgorganic-chemistry.org It is a powerful method for generating carbon-carbon bonds and can be catalyzed by either nickel or palladium complexes. wikipedia.org This reaction is particularly useful for the synthesis of unsymmetrical biaryls. organic-chemistry.org

The mechanism of the palladium-catalyzed Kumada coupling is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation with the Grignard reagent, and reductive elimination. wikipedia.org The reaction is widely used in industrial processes, for example, in the synthesis of the hypertension drug aliskiren. wikipedia.orgresearchgate.net While highly effective, a limitation is that the halide partner must be unreactive towards the organomagnesium compound. organic-chemistry.org Recent advancements include the development of new Buchwald-type ligands and the use of nickel catalysts with hydroxyphosphine or N-heterocyclic carbene ligands to improve reaction efficiency and scope, particularly for coupling with aryl chlorides. organic-chemistry.orgnih.gov

Stille Cross-Coupling Methodologies

The Stille reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organotin compound (organostannane) with an organic halide or triflate. orgsyn.orgpsu.edu This method is valued for the stability of organostannanes to air and moisture, broad functional group tolerance, and the commercial availability of starting materials. orgsyn.org

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. rsc.org Initially, an active Pd(0) catalyst undergoes oxidative addition with the organic halide. rsc.orglibretexts.org This is followed by transmetalation, where the organostannane transfers an organic group to the palladium(II) complex. rsc.orglibretexts.org Finally, reductive elimination from the resulting diorganopalladium(II) intermediate yields the desired biaryl product and regenerates the Pd(0) catalyst. rsc.org

Recent advancements have focused on developing more active catalyst systems to expand the substrate scope to less reactive aryl chlorides and sulfonates and to allow for milder reaction conditions. orgsyn.orgnih.gov For instance, the use of bulky, electron-rich phosphine ligands, such as XPhos, in combination with Pd(OAc)₂ has enabled the successful coupling of aryl mesylates and tosylates. nih.gov The addition of copper(I) salts can also significantly enhance the reactivity of aryl bromides. orgsyn.org

A general procedure for a Stille cross-coupling might involve heating a mixture of the aryl sulfonate, an organostannane like tributyl(phenyl)stannane, a palladium source (e.g., Pd(OAc)₂), a ligand (e.g., XPhos), and an activator like cesium fluoride (B91410) in a suitable solvent such as t-BuOH. nih.gov

Table 1: Stille Cross-Coupling Reaction Parameters

| Parameter | Details |

| Catalyst | Typically a Pd(0) complex, such as Pd(PPh₃)₄, or formed in situ from a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand. libretexts.orgnih.gov |

| Organometallic Reagent | Organostannane (e.g., R-SnBu₃). nih.gov |

| Electrophile | Aryl or vinyl halide (I, Br, Cl) or triflate (OTf). libretexts.orgnih.gov |

| Ligands | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, XPhos) or proazaphosphatrane ligands. orgsyn.orgnih.gov |

| Additives | Copper(I) salts can enhance reactivity. Cesium fluoride is often used to activate the tin reagent. orgsyn.orgnih.gov |

| Solvents | Common solvents include toluene, THF, and t-BuOH. nih.govnih.gov |

Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction is a powerful method for carbon-carbon bond formation that utilizes organozinc reagents as the nucleophilic partner. researchgate.netunito.it This reaction is catalyzed by nickel or palladium complexes and is known for its high yields and tolerance of a wide array of functional groups. unito.itnobelprize.org The synthesis of unsymmetrical biaryls can be achieved with good regio- and chemoselectivity. rsc.org

The mechanism of the Negishi coupling follows the typical catalytic cycle of oxidative addition, transmetalation, and reductive elimination. rsc.org An organohalide or pseudohalide undergoes oxidative addition to a low-valent metal complex. This is followed by transmetalation with the organozinc reagent, and subsequent reductive elimination affords the cross-coupled product. rsc.org

For the synthesis of substituted 2,2'-bipyridines, a modified Negishi cross-coupling using tetrakis(triphenylphosphine)palladium(0) as the catalyst has proven effective for both 2-bromo- and 2-chloropyridines. researchgate.netorganic-chemistry.org This method allows for the coupling of organozinc pyridyl reagents under mild conditions, with bromo-substituted pyridines reacting efficiently at room temperature and the less reactive chloro-pyridines requiring heating. organic-chemistry.org

Table 2: Negishi Cross-Coupling Reaction Parameters

| Parameter | Details |

| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or Nickel complexes (e.g., Ni(acac)₂). rsc.orgresearchgate.net |

| Organometallic Reagent | Organozinc reagent (e.g., R-ZnX or R₂Zn). unito.it |

| Electrophile | Aryl, vinyl, or alkyl halide or triflate. unito.it |

| Ligands | Phosphine ligands such as triphenylphosphine (B44618) (PPh₃) or X-Phos are commonly used. rsc.orgresearchgate.net |

| Solvents | Typically ethereal solvents like THF or dioxane. nobelprize.orgresearchgate.net |

Hiyama Cross-Coupling Reactions

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that employs organosilanes as the organometallic partner. wikipedia.orgorganic-chemistry.org Discovered in 1988, this method provides a valuable route to Csp²-Csp² and Csp²-Csp³ bonds. wikipedia.org A key feature of the Hiyama coupling is the requirement for an activating agent, typically a fluoride source like TBAF or TASF, or a base, to facilitate the transmetalation step. organic-chemistry.org

The reaction mechanism follows the standard palladium-catalyzed cross-coupling cycle. nih.gov It begins with the oxidative addition of an organic halide to the Pd(0) catalyst, forming a Pd(II) complex. The organosilane, activated by a fluoride ion or base, then undergoes transmetalation with the palladium complex. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. nih.gov

The scope of the Hiyama coupling includes aryl, vinyl, and allylic halides, with organoiodides generally providing the best yields. wikipedia.org The reaction demonstrates good functional group tolerance, accommodating groups like halogens, alkoxyl, and nitro groups. organic-chemistry.org Fluoride-free protocols have also been developed, for instance, using Pd(OAc)₂ in an aqueous medium with a phase-transfer catalyst like poly(ethylene glycol) (PEG) and sodium hydroxide (B78521) as the base. organic-chemistry.org

Table 3: Hiyama Cross-Coupling Reaction Parameters

| Parameter | Details |

| Catalyst | Palladium complexes such as Pd(OAc)₂ or Pd(NH₃)₂Cl₂. organic-chemistry.orgnih.gov |

| Organometallic Reagent | Organosilane (e.g., R-Si(OR')₃, R-SiR'₃). wikipedia.orgorganic-chemistry.org |

| Electrophile | Aryl, vinyl, or alkyl halide or pseudohalide (e.g., OTf). wikipedia.orgorganic-chemistry.org |

| Activating Agent | Fluoride source (e.g., TBAF, TASF) or a base (e.g., NaOH). organic-chemistry.orgnih.gov |

| Solvents | THF, water (with phase-transfer catalyst). organic-chemistry.orgnih.gov |

Copper-Mediated Coupling Reactions

Copper-mediated coupling reactions represent some of the earliest methods for biaryl synthesis and continue to be relevant, particularly in specific applications where palladium-based methods may be less suitable.

Ullmann Reaction for Biphenyl Synthesis

The classical Ullmann reaction involves the copper-catalyzed homocoupling of aryl halides to form symmetrical biaryls, typically requiring high temperatures. organic-chemistry.orgoperachem.com This reaction, first reported by Fritz Ullmann and Jean Bielecki in 1901, was a pioneering example of transition metal-catalyzed C-C bond formation. operachem.com The traditional method is often limited to electron-deficient aryl halides and harsh reaction conditions. lscollege.ac.in

The mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org A copper(I) species is believed to undergo oxidative addition with the aryl halide, followed by a second oxidative addition and subsequent reductive elimination to form the biaryl product. organic-chemistry.org Modern variations of the Ullmann reaction often use palladium or nickel catalysts, which can expand the substrate scope and allow for milder conditions. lscollege.ac.in Ligands, such as diamines, can significantly accelerate the reaction. nsf.gov

The Ullmann reaction can also be used for the synthesis of asymmetrical biaryls by coupling an aryllithium compound with a different aryl halide in the presence of a Cu(I) salt at low temperatures. organic-chemistry.org

Table 4: Ullmann Reaction Parameters

| Parameter | Details |

| Catalyst | Copper powder, copper(I) salts, or modern variations with palladium or nickel catalysts. organic-chemistry.orglscollege.ac.in |

| Reactants | Aryl halides (Cl, Br, I). operachem.com |

| Conditions | Traditionally high temperatures (around 200 °C). organic-chemistry.orgoperachem.com Milder conditions are possible with modern catalysts. lscollege.ac.in |

| Solvents | Can be run neat or in high-boiling solvents like nitrobenzene. operachem.com |

| Additives | Ligands such as diamines can accelerate the reaction. nsf.gov |

Oxidative Coupling Methods

Oxidative coupling of phenols provides another route to biphenyl derivatives. These reactions typically employ a metal catalyst and an oxidant to facilitate the formation of a carbon-carbon bond between two phenol (B47542) molecules. core.ac.uk A variety of oxidants have been used, including sodium hypochlorite, di-tert-butyl peroxide, hydrogen peroxide with peroxidase, and oxygen in the presence of cobalt or copper complexes. jraic.com Iron(III) chloride (FeCl₃·6H₂O) and potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) are also effective and inexpensive reagents for the oxidative dimerization of phenols. jraic.com

These reactions can exhibit high chemo- and regioselectivity. For instance, chromium salen catalysts have been shown to be effective in the cross-coupling of different phenols. core.ac.uk The choice of substituents on the phenol can direct the coupling to specific positions. jraic.com For example, phenols with substituents at the 2- and 4-positions will primarily undergo coupling at the 6-position. jraic.com

A typical procedure might involve stirring the phenol with an oxidant like potassium ferricyanide in a solvent mixture such as acetone-water with ammonia (B1221849) at room temperature. jraic.com

Classical and Alternative Synthetic Routes

While modern cross-coupling reactions are dominant, classical methods for forming biphenyls exist. One of the earliest methods is the Wurtz-Fittig reaction, which involves the reaction of an aryl halide and an alkyl halide with sodium metal. However, this method often suffers from side reactions and is less controlled than modern catalytic methods.

Another approach involves the use of diazonium salts. For example, 2-methoxybenzenediazonium tetrafluoroborate (B81430) can be used in coupling reactions. chemicalbook.com Additionally, organolithium reagents can be used to generate the biaryl linkage.

In some cases, direct C-H arylation can be achieved photochemically. Aryl diazonium trifluoroacetates can generate an aryl radical upon irradiation with UV-A light, which can then undergo direct C-H arylation with an arene to form the biphenyl product without the need for a metal catalyst. researchgate.net

Grignard Reagent-Based Approaches

Grignard reagents are powerful tools in organic synthesis for forming carbon-carbon bonds. mnstate.edu The synthesis of biphenyl derivatives often employs Grignard reagents prepared from aryl halides. For instance, (3-methoxyphenyl)boronic acid can be reacted with 1,2-dibromobenzene in the presence of a palladium catalyst to produce 2-bromo-3'-methoxy-1,1'-biphenyl. rsc.org

A general procedure involves the dropwise addition of a solution of an aryl magnesium bromide, such as 3-(N,N-dimethylamino)phenyl magnesium bromide, to a solution containing a suitable coupling partner. rsc.org The reaction is typically initiated by the addition of a few drops of 1,2-dibromoethane (B42909) and may require heating to proceed to completion. rsc.org It's crucial to maintain anhydrous (water-free) conditions, as Grignard reagents are highly reactive towards protic solvents like water. mnstate.edumiracosta.edu Diethyl ether and tetrahydrofuran (B95107) (THF) are common solvents for these reactions as they can coordinate to the magnesium atom, stabilizing the Grignard reagent. wisc.edu

A common side product in Grignard reactions is the formation of biphenyl compounds through the coupling of two phenyl radicals, which can occur in competition with the desired Grignard reagent formation. mnstate.eduwisc.edu

Table 1: Examples of Grignard Reagent-Based Synthesis of Biphenyl Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reference |

| (3-Methoxyphenyl)boronic acid | 1,2-Dibromobenzene | Pd(PPh₃)₄, Na₂CO₃ | 2-Bromo-3'-methoxy-1,1'-biphenyl | rsc.org |

| 3-Bromo-N,N-dimethylaniline | Magnesium turnings | 1,2-Dibromoethane, THF | 3-(N,N-Dimethylamino)phenyl magnesium bromide | rsc.org |

| 4-Bromotoluene | Magnesium turnings | Anhydrous THF | (4-Methylphenyl)magnesium bromide | orgsyn.org |

Intramolecular Cyclization Reactions

Intramolecular cyclization offers a pathway to synthesize complex polycyclic aromatic compounds from biphenyl precursors. For example, 1,1'-biphenyl aldehydes and ketones can undergo intramolecular cyclization promoted by potassium tert-butoxide (KOt-Bu) in dimethylformamide (DMF) to yield phenanthrene (B1679779) derivatives. rsc.org This reaction is proposed to proceed through a free radical pathway. rsc.org

Another notable example is the iodine monochloride (ICl)-induced intramolecular electrophilic cyclization of 1-[4'-methoxy(1,1'-biphenyl)2-yl]alkynones. This reaction selectively occurs at the ipso position to form spiroconjugated compounds, specifically 4'H-spiro(cyclohexa znaturforsch.comnih.govdiene-1,1'-naphthalene)-4,4'-diones. nih.gov

Friedel-Crafts Type Acylation for Biphenyl Systems

Friedel-Crafts acylation is a fundamental reaction for introducing acyl groups onto aromatic rings, leading to the formation of aryl ketones. rsc.orgnih.govlibretexts.org This method is widely used in the synthesis of pharmaceuticals and fine chemicals. rsc.orgnih.gov The reaction typically involves an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). rsc.orglibretexts.org

For instance, the acylation of 2-methoxynaphthalene (B124790) with acetic anhydride can be catalyzed by phosphotungstic acid in an ionic liquid, yielding primarily 1-acyl-2-methoxynaphthalene. bas.bgresearchgate.net The reaction of biphenyl with succinic anhydride in the presence of AlCl₃ produces 4-phenylbenzoyl-propionic acid. rsc.org A significant advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone products are deactivated towards further electrophilic attack, thus preventing poly-acylation. libretexts.org

Table 2: Examples of Friedel-Crafts Acylation of Biphenyl and Related Compounds

| Aromatic Substrate | Acylating Agent | Catalyst/Reagents | Product | Reference |

| Biphenyl | Succinic anhydride | AlCl₃, Dichloromethane (B109758) | 4-Phenylbenzoyl-propionic acid | rsc.org |

| Biphenyl | Oxalyl chloride | AlCl₃, Dichloromethane | 4,4'-Biphenyl ketone | rsc.org |

| 2-Methoxynaphthalene | Acetic anhydride | Phosphotungstic acid, [BPy]BF₄ | 1-Acyl-2-methoxynaphthalene | bas.bgresearchgate.net |

Bennett-Turner Reaction

The Bennett-Turner reaction provides a method for the homocoupling of aryl Grignard reagents to form symmetrical biphenyls. rsc.org Originally investigated in 1914 using chromium(III) chloride, the reaction can also be effectively promoted by copper(II) chloride (CuCl₂). rsc.org This reaction involves the generation of an aryl radical which then couples to form the biphenyl product. researchgate.net

Ball-Milling Methods

Mechanochemistry, particularly ball-milling, has emerged as a green and efficient alternative to traditional solvent-based synthesis. mdpi.comrsc.orgnih.gov This technique involves the use of mechanical force to induce chemical reactions, often in the absence of a solvent. nih.govnih.gov Ball-milling has been successfully applied to various organic reactions, including the synthesis of biphenyls.

For example, solvent-free Suzuki-Miyaura coupling of acid anhydrides to produce biphenyls has been achieved via ball-milling. acs.orgacs.org This method offers advantages such as shorter reaction times, reduced waste, and the ability to work with solid reagents. nih.govmdpi.com The synthesis of metal-organic frameworks (MOFs) has also been advanced through ball-milling techniques, highlighting its versatility. mdpi.com

Regioselectivity and Stereocontrol in Biphenyl Synthesis

Achieving regioselectivity and stereocontrol is paramount in the synthesis of complex biphenyls, particularly those with specific substitution patterns or axial chirality (atropisomerism). rsc.org

Regioselectivity, the control of the position of chemical bond formation, is crucial for obtaining the desired isomer. In the synthesis of 5-(2-methoxyethyl)biphenyls via a formal [3+3] cyclocondensation, the regioselectivity is explained by the chelation of titanium tetrachloride by the methoxy (B1213986) and silyloxy groups, which activates a specific carbon atom for reaction. znaturforsch.comresearchgate.net Similarly, the sulfenylation of 6,6'-dimethoxy-2,2'-dihydroxybiphenyl with phthalimidesulfenyl chloride proceeds with complete regioselectivity to afford the 3,3'-dithio-substituted product. nih.gov

Stereocontrol, the control of the three-dimensional arrangement of atoms, is particularly important for biphenyls that can exist as stable atropisomers due to restricted rotation around the biphenyl bond. rsc.orgnih.gov The synthesis of enantiopure 3,3'-thiosubstituted biphenyls has been achieved starting from enantiomerically pure 6,6'-dimethoxy-2,2'-dihydroxybiphenyl. nih.gov The use of silicon-containing compounds has also proven to be a powerful strategy for controlling stereochemistry in organic synthesis, including the formation of specific stereoisomers in reactions involving allylsilanes and β-silyl esters. acs.orgrsc.org The development of precision polymer synthesis now allows for the placement of chiral monomers at specific locations, influencing the macromolecular structure and its interactions. acs.org

Reactivity and Functionalization of 2 Bromo 2 Methoxy 1,1 Biphenyl

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. pearson.com In 2-bromo-2'-methoxy-1,1'-biphenyl, the directing effects of the bromo and methoxy (B1213986) substituents, as well as the phenyl group itself, determine the regioselectivity of these reactions. pearson.comscience.gov The methoxy group is an activating, ortho-, para-director, while the bromine atom is a deactivating, ortho-, para-director. uci.edu The phenyl group is also considered an activating, ortho-, para-director. pearson.com

Bromination Reactions

The introduction of additional bromine atoms onto the this compound core is a key electrophilic aromatic substitution reaction. The regiochemical outcome of bromination is influenced by the existing substituents. The methoxy group strongly activates the ring it is attached to, directing incoming electrophiles to the ortho and para positions. The bromine atom, while deactivating, also directs to the ortho and para positions.

Studies on similar biphenyl (B1667301) systems, such as 4-methoxybiphenyl (B1664174), have shown that bromination can lead to a mixture of products. acs.org For instance, the bromination of 4-methoxybiphenyl can yield both 3-bromo-4-methoxybiphenyl (B1266917) and 4-methoxy-4'-bromobiphenyl. acs.org In the case of this compound, the interplay of the existing bromo and methoxy groups would direct further bromination. The methoxy-substituted ring is more activated and would likely be the primary site of further substitution.

N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of aromatic compounds under mild conditions. cambridgescholars.com Its use can offer better selectivity compared to molecular bromine. cambridgescholars.com

Table 1: Potential Bromination Products of this compound

| Starting Material | Reagent | Potential Product(s) | Reference |

|---|---|---|---|

| This compound | Br₂/FeBr₃ | Dibromo-methoxy-biphenyl isomers | makingmolecules.com |

| This compound | NBS | Dibromo-methoxy-biphenyl isomers | cambridgescholars.com |

Nitration and Halogenation Patterns

The nitration of biphenyl derivatives is a well-studied electrophilic aromatic substitution. In the case of 2-methylbiphenyl, nitration yields a mixture of isomers, with 2-methyl-5-nitro-1,1'-biphenyl being a major product. spu.edu This suggests that in this compound, nitration would likely occur on the more activated methoxy-substituted ring.

The halogenation of biphenyls follows similar principles of electrophilic aromatic substitution. The regioselectivity is governed by the directing effects of the substituents already present on the biphenyl core. For instance, the reaction of 2-bromo-2-chloro-1,1,1-trifluoroethane with phenols in the presence of a base leads to the formation of multi-halogenated aryl fluoroalkenyl ethers. beilstein-journals.org This highlights the potential for introducing other halogens onto the biphenyl scaffold.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Activating/Deactivating Group | Directing Effect | Predicted Major Product Position | Reference |

|---|---|---|---|---|

| Nitration | -OCH₃ (activating) | ortho, para | Positions ortho and para to the methoxy group | uci.edu |

| Nitration | -Br (deactivating) | ortho, para | uci.edu | |

| Halogenation | -OCH₃ (activating) | ortho, para | Positions ortho and para to the methoxy group | uci.edu |

| Halogenation | -Br (deactivating) | ortho, para | uci.edu |

Nucleophilic Substitution Reactions

The mechanism for nucleophilic aromatic substitution on activated aryl halides typically proceeds through an addition-elimination pathway, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org In the case of this compound, a strong nucleophile could potentially displace the bromide ion.

Recent studies have shown that nucleophilic fluorine substitution can be achieved on various alkyl bromides, including those with aromatic substituents, using reagents like triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF). nii.ac.jp This suggests the possibility of converting the bromo-substituent in this compound to a fluoro-substituent under appropriate conditions.

C-H Bond Functionalization Strategies

Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to modifying complex molecules. acs.orgnih.gov These strategies can be applied to the biphenyl core of this compound to introduce new functional groups.

Oxidative C-H Bond Functionalization

Oxidative C-H bond functionalization involves the cleavage of a C-H bond and the formation of a new C-C or C-heteroatom bond, often with the use of a metal catalyst and an oxidant. rutgers.edu These reactions can be directed by existing functional groups within the molecule. For example, N-bromosuccinimide has been used to induce an intramolecular cycloaromatization of 1-biphenyl-2-ylethanones through a radical C-H bond activation process. nih.gov

Directed C-H Activation

In directed C-H activation, a functional group on the substrate coordinates to a metal catalyst, directing the activation to a specific C-H bond, typically in the ortho position. rutgers.edunih.gov The methoxy group in this compound could potentially act as a directing group for such transformations. The development of nitrile-directed meta-C-H functionalization of biaryls has also been reported, providing a method to modify biphenyl compounds at a remote position. nih.gov This strategy utilizes a nitrile group to direct a palladium catalyst to the meta-C-H bond. nih.gov

Table 3: C-H Functionalization Approaches for Biphenyl Systems

| Strategy | Description | Potential Application to this compound | Reference |

|---|---|---|---|

| Oxidative C-H Functionalization | Metal-catalyzed reaction to form new C-C or C-heteroatom bonds. | Introduction of new functional groups on either phenyl ring. | rutgers.edu |

| Directed C-H Activation | A directing group guides a metal catalyst to a specific C-H bond. | The methoxy group could direct functionalization to its ortho positions. | nih.gov |

| Nitrile-Directed meta-C-H Functionalization | A nitrile group directs functionalization to the meta position of the same ring. | If a nitrile were introduced, it could direct further functionalization. | nih.gov |

Derivatization via Reactive Centers

The functional groups of this compound serve as handles for a variety of chemical transformations, enabling the synthesis of more complex molecular architectures.

The aryl bromide functionality is a cornerstone for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the biphenyl scaffold is particularly amenable to palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. libretexts.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org These reactions are used to create biaryl compounds, conjugated alkenes, or styrenes. libretexts.org The synthesis of various biaryl analogs via Suzuki coupling has been demonstrated, highlighting its utility in creating complex molecular scaffolds. nih.gov While highly effective, challenges can arise, such as competitive hydrolysis of the boronic acid under certain conditions. researchgate.net

Buchwald-Hartwig Amination: This is a palladium-catalyzed method for forming carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.org The reaction is versatile, accommodating primary and secondary amines, amides, and various NH-containing heterocycles. organic-chemistry.orgnih.gov The development of specialized phosphine (B1218219) ligands, such as BippyPhos, has greatly expanded the scope of this reaction, allowing for the coupling of even challenging substrates like (hetero)aryl chlorides at low catalyst loadings. nih.gov The mechanism can be influenced by the substrate, with some reactions proceeding through an oxygen-assisted reductive elimination pathway. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions at the Bromine Moiety

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar'-B(OH)₂) | Pd(OAc)₂ or Pd(PPh₃)₄ / Base (e.g., K₃PO₄) | Terphenyl derivative |

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | Pd₂(dba)₃ / Phosphine Ligand (e.g., BINAP) / Base (e.g., NaOtBu) | N-Aryl amine derivative |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ / Base (e.g., Et₃N) | Stilbene derivative |

| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N) | Aryl-alkyne derivative |

Lithiation and Grignard Reagent Formation: The bromine atom can undergo halogen-metal exchange, typically with an organolithium reagent like n-butyllithium, to form a lithiated biphenyl species. This powerful nucleophile can then react with a wide range of electrophiles. Alternatively, reaction with magnesium metal can form the corresponding Grignard reagent, which also serves as a potent carbon nucleophile for reactions with electrophiles like aldehydes, ketones, and esters. wisc.edu

The methoxy group (-OCH₃) is an ether linkage that can be cleaved to reveal a hydroxyl group (-OH), a common transformation in the synthesis of natural product analogs and other functional molecules.

Ether Cleavage (Demethylation): The cleavage of aryl methyl ethers is typically achieved under harsh conditions using strong acids or Lewis acids. chemistrysteps.commasterorganicchemistry.com

Using Strong Protic Acids: Reagents such as hydrobromic acid (HBr) and hydroiodic acid (HI) are commonly used for ether cleavage. libretexts.org The reaction proceeds via protonation of the ether oxygen, making it a good leaving group (methanol). chemistrysteps.com The halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the methyl carbon in an Sₙ2 reaction to produce a phenol (B47542) and a methyl halide. libretexts.orglibretexts.org Due to the stability of the sp²-hybridized phenyl-oxygen bond, the nucleophile attacks the methyl group rather than the aromatic ring carbon. libretexts.org

Using Lewis Acids: Lewis acids like boron tribromide (BBr₃), aluminum chloride (AlCl₃), and aluminum bromide (AlBr₃) are also effective for demethylation. google.com A process using aluminum chloride in a solvent like dichloromethane (B109758) can achieve regioselective demethylation of p-methoxy groups in certain phenolic esters and diaryl ketones. google.com These reactions offer an alternative to protic acids and can sometimes be performed under milder conditions.

Table 2: Common Reagents for Demethylation of Aryl Methyl Ethers

| Reagent Class | Examples | Typical Conditions | Product |

|---|---|---|---|

| Strong Protic Acids | HBr, HI | Reflux | Phenol + Methyl Halide |

| Lewis Acids | BBr₃, AlCl₃ | Dichloromethane, often at low temperature (e.g., -78 °C to rt) | Phenol |

| Other | Pyridinium Chloride | High temperature (e.g., ~200 °C) | Phenol |

Beyond the bromine and methoxy groups, the biphenyl scaffold itself can be functionalized. Functional group interconversions are fundamental transformations that change one functional group into another, enabling the synthesis of diverse derivatives from a common starting material. fiveable.meorganic-chemistry.org

Electrophilic Aromatic Substitution (EAS): The biphenyl system can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The position of the incoming electrophile is directed by the existing substituents. pearson.com

Directing Effects: In this compound, there are two directing groups on two different rings.

The methoxy group (-OCH₃) on one ring is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. libretexts.org

The bromo group (-Br) on the other ring is a deactivating, ortho, para-directing group. It deactivates the ring toward electrophilic attack through its inductive electron-withdrawing effect but directs incoming electrophiles to the ortho and para positions via resonance. makingmolecules.com

Regioselectivity: Electrophilic attack will preferentially occur on the more activated ring, which is the one bearing the methoxy group. pearson.com Within that ring, the electrophile will be directed to the positions ortho and para to the methoxy group. Therefore, substitution is expected to occur primarily at the C-4' and C-6' positions of the methoxy-substituted ring. The reaction on the bromo-substituted ring would be much slower and require harsher conditions. libretexts.org

Advanced Spectroscopic Characterization Techniques for 2 Bromo 2 Methoxy 1,1 Biphenyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled method for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce connectivity and spatial relationships. researchgate.net

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. uobasrah.edu.iq For 2-bromo-2'-methoxy-1,1'-biphenyl, the ¹H NMR spectrum would reveal distinct signals for the aromatic protons on both phenyl rings and the protons of the methoxy (B1213986) group. The chemical shifts (δ) of these protons are influenced by the electronic effects of the bromine and methoxy substituents. The aromatic protons on the brominated ring would likely appear in a different region compared to those on the methoxy-substituted ring. Furthermore, the coupling patterns (spin-spin splitting) between adjacent protons would help to assign the specific positions of the protons on each ring. ethernet.edu.et In derivatives of biphenyl (B1667301), the number of signals and their splitting patterns in the ¹H NMR spectrum can confirm the substitution pattern. rsc.org

A predicted ¹H NMR spectrum for the related compound 2-bromophenol (B46759) in D₂O shows signals in the aromatic region, illustrating how substituents influence proton chemical shifts. hmdb.ca Similarly, the ¹H NMR spectrum of 2-methoxybiphenyl (B167064) would show characteristic signals for the methoxy group and the aromatic protons. chemicalbook.com

Interactive Data Table: Predicted ¹H NMR Data for Related Biphenyl Compounds

| Compound | Solvent | Proton | Predicted Chemical Shift (ppm) |

| 2-Bromophenol | D₂O | Aromatic | 6.8 - 7.5 |

| 2-Methoxybenzoic acid | D₂O | Aromatic | 7.0 - 7.8 |

| Methoxy | ~3.8 |

Note: This table contains predicted data for related compounds to illustrate expected chemical shift regions.

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. libretexts.org The chemical shifts of these signals are highly sensitive to the local electronic environment. libretexts.org The carbon atom attached to the bromine (ipso-carbon) would exhibit a characteristic chemical shift, as would the carbon attached to the methoxy group. The other aromatic carbons would also have distinct chemical shifts based on their position relative to the substituents and the other ring. libretexts.org

The chemical shift of the methoxy carbon is typically found around 55-62 ppm. nih.govresearchgate.net The presence of ortho-substituents can influence this shift. researchgate.net The carbon atoms in the biphenyl system will have chemical shifts in the aromatic region (typically 110-160 ppm), with variations due to the electron-withdrawing effect of the bromine and the electron-donating effect of the methoxy group. libretexts.orglibretexts.org For instance, in related brominated compounds like 1-bromo-2-methylpropane, the carbon attached to the bromine is significantly shifted downfield. docbrown.info

Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges

| Carbon Type | Typical Chemical Shift Range (ppm) |

| Aromatic C-Br | 110 - 125 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-H | 110 - 140 |

| Methoxy (-OCH₃) | 55 - 62 |

| Quaternary Aromatic C | 130 - 150 |

Note: These are general ranges and the exact shifts for this compound would require experimental determination.

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is an invaluable tool. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection. nih.gov The chemical shift of a fluorine atom is extremely sensitive to its electronic environment, providing detailed information about the location and nature of fluorine substitution. nih.gov This technique has been successfully applied to study the metabolism of fluorinated drugs like flurbiprofen, a biphenyl derivative. nih.gov The large chemical shift range of ¹⁹F NMR allows for clear differentiation of fluorine atoms in slightly different environments. nih.gov

To unambiguously assign all proton and carbon signals and to determine the complete three-dimensional structure of this compound and its derivatives, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu This would help to trace the connectivity of protons within each aromatic ring of the biphenyl system. youtube.com

TOCSY (Total Correlation Spectroscopy) : TOCSY extends the correlations observed in COSY to an entire spin system, revealing all protons that are part of a coupled network. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. princeton.edu For this compound, NOESY would be crucial for determining the relative orientation of the two phenyl rings and the spatial proximity of the methoxy group's protons to protons on the adjacent ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of directly attached carbon atoms. sdsu.eduepfl.ch This allows for the direct assignment of carbon signals based on their attached protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects correlations between protons and carbons that are separated by two or three bonds. sdsu.eduepfl.ch This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the two phenyl rings and the positions of the substituents. science.gov

H2BC (Heteronuclear 2-Bond Correlation) : This technique specifically identifies correlations between protons and carbons that are two bonds away, helping to distinguish between two- and three-bond correlations in HMBC spectra. epfl.ch

ADEQUATE (Adequate Double-Quantum Transfer Experiment) : A powerful but less sensitive technique that can establish direct carbon-carbon bonds, providing definitive evidence for the carbon skeleton.

Together, these advanced NMR techniques provide a comprehensive and unambiguous structural elucidation of this compound and its derivatives. researchgate.netscience.gov

Vibrational Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. uobasrah.edu.iq The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

Key expected vibrational frequencies include:

C-H stretching vibrations for the aromatic rings, typically appearing in the region of 3100-3000 cm⁻¹.

C-H stretching vibrations for the methyl group of the methoxy substituent, usually found around 2950-2850 cm⁻¹.

C=C stretching vibrations within the aromatic rings, which give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region.

C-O stretching vibration of the aryl ether (methoxy group), which would produce a strong, characteristic band, typically in the range of 1275-1200 cm⁻¹ (asymmetric stretch) and 1075-1020 cm⁻¹ (symmetric stretch).

C-Br stretching vibration , which is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

The exact positions and intensities of these bands can provide a "fingerprint" for the molecule, allowing for its identification and characterization. youtube.com The FTIR spectra of related compounds like 2-methoxybiphenyl and 2-bromobiphenyl (B48390) show these characteristic absorption patterns. nih.govnih.gov

Interactive Data Table: Characteristic FTIR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Methyl C-H | Stretch | 2950 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Aryl C-O (ether) | Asymmetric Stretch | 1275 - 1200 |

| Aryl C-O (ether) | Symmetric Stretch | 1075 - 1020 |

| C-Br | Stretch | 600 - 500 |

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule. For this compound, a Raman spectrum would reveal characteristic peaks corresponding to the vibrations of its specific functional groups and skeletal structure. This analysis is particularly useful for identifying the compound and studying its structural properties in various states.

Detailed Research Findings: The Raman spectrum of a biphenyl derivative is typically dominated by signals from the aromatic rings. Key vibrational modes would include:

C-C Stretching: Vibrations within the phenyl rings, typically appearing in the 1400-1600 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

C-Br Stretching: The carbon-bromine bond vibration would appear at lower frequencies, providing a clear marker for the bromine substituent.

C-O Stretching: The methoxy group's C-O stretching vibrations would also be present.

Biphenyl Linkage: The vibration of the C-C bond connecting the two phenyl rings is also a characteristic feature.

Mass Spectrometry

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the sensitive detection capabilities of tandem mass spectrometry. This technique is ideal for identifying and quantifying compounds in complex mixtures.

Detailed Research Findings: An LC-MS/MS method for the analysis of this compound would involve optimizing several parameters to achieve sensitive and specific detection. A typical method, adapted from the analysis of related brominated biphenyl compounds, could be developed. nih.gov

The process begins with chromatographic separation on a suitable column, such as a C18 column. nih.govresearchgate.net A mobile phase consisting of a mixture of solvents like methanol, acetonitrile, and an acidic buffer (e.g., formic acid) is often used in a gradient elution mode to effectively separate the analyte from impurities. nih.gov

Following separation, the analyte enters the mass spectrometer, where it is ionized, typically using Electrospray Ionization (ESI). In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to the protonated molecule [M+H]⁺ or other adducts of this compound is selected. This precursor ion is then fragmented to produce characteristic product ions. Monitoring these specific transitions enhances the selectivity and sensitivity of the analysis. The method would be validated according to ICH guidelines for linearity, accuracy, precision, and robustness. nih.gov

Table 1: Illustrative LC-MS/MS Method Parameters for Biphenyl Derivative Analysis This table is based on methods developed for related brominated biphenyl compounds. nih.gov

| Parameter | Value |

| LC System | Agilent 1260 series HPLC nih.gov |

| Column | InertSustain AQ-C18 (250 x 4.6 mm, 5-μm) nih.gov |

| Mobile Phase | Gradient of Formic Acid, Methanol, and Acetonitrile nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Column Temp. | 40°C nih.gov |

| Injection Vol. | 20 μL nih.gov |

| MS System | Agilent G6470A Triple Quadrupole LC/MS nih.gov |

| Ion Source | Electrospray Ionization (ESI) nih.gov |

| Ion Source Voltage | 3500 V nih.gov |

| Nebulizer Gas | Nitrogen at 45 psi nih.gov |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, providing a high degree of confidence in its identification.

Detailed Research Findings: For this compound (C₁₃H₁₁BrO), HRMS is invaluable for confirming its identity. The technique can distinguish between compounds with the same nominal mass but different elemental compositions. The expected exact mass can be calculated from the isotopic masses of its constituent elements (Carbon, Hydrogen, Bromine, Oxygen).

Qualitative profiling using LC-HRMS can identify the compound in a sample by matching its accurate mass and retention time. mdpi.com The high resolution helps to separate the isotopic pattern of the bromine atom (⁷⁹Br and ⁸¹Br), which is a distinctive signature for bromine-containing compounds. This technique is crucial for confirming the structure of newly synthesized derivatives and for identifying unknown impurities or metabolites.

Table 2: Calculated Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₁BrO |

| Monoisotopic Mass | 261.99933 u |

| Most Abundant Isotopes | ¹²C, ¹H, ⁷⁹Br, ¹⁶O |

| Calculated [M+H]⁺ | 263.00661 u |

X-ray Diffraction Techniques

X-ray diffraction (XRD) techniques are the most powerful tools for determining the three-dimensional atomic arrangement in crystalline solids. By analyzing the pattern of diffracted X-rays, one can deduce the crystal structure, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

Single Crystal X-ray Diffraction (SCXRD) provides the definitive, unambiguous three-dimensional structure of a molecule as it exists in a well-ordered crystal. caltech.edu The technique involves irradiating a single crystal with an X-ray beam and measuring the positions and intensities of the diffracted spots. csic.es

Detailed Research Findings: Growing a suitable single crystal of this compound is the first critical step. Once a crystal of sufficient quality and size (typically 0.1-0.3 mm) is obtained, it is mounted on a diffractometer. caltech.edu The resulting diffraction data allows for the determination of the unit cell dimensions (a, b, c, α, β, γ), the space group, and the precise coordinates of every atom in the molecule. researchgate.net

While specific crystal structure data for this compound was not found, the data from a related compound, 2-Bromo-1-(4-methoxyphenyl)ethanone, illustrates the type of information obtained. researchgate.net This includes details about molecular planarity, torsion angles, and how molecules pack together in the crystal lattice through intermolecular forces. researchgate.net For this compound, SCXRD would reveal the dihedral angle between the two phenyl rings, which is a key conformational feature of biphenyl systems.

Table 3: Illustrative Single Crystal X-ray Diffraction Data This data is for the related compound 2-Bromo-1-(4-methoxyphenyl)ethanone (C₉H₉BrO₂). researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2₁/c researchgate.net |

| a (Å) | 7.7360 (15) researchgate.net |

| b (Å) | 12.441 (3) researchgate.net |

| c (Å) | 10.048 (2) researchgate.net |

| β (°) | 111.42 (3) researchgate.net |

| Volume (ų) | 900.3 (4) researchgate.net |

| Z (Molecules/unit cell) | 4 researchgate.net |

| Calculated Density (Mg m⁻³) | 1.690 researchgate.net |

| Radiation | Mo Kα (λ = 0.71073 Å) researchgate.net |

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline powder sample. Instead of producing sharp spots like SCXRD, it generates a characteristic diffraction pattern of intensity versus diffraction angle (2θ). nihs.go.jp This pattern serves as a fingerprint for a specific crystalline phase. ucmerced.edu

Detailed Research Findings: PXRD is a versatile, non-destructive method for characterizing the bulk properties of a synthesized batch of this compound. ucmerced.edu Its primary applications include:

Phase Identification: The experimental PXRD pattern can be compared to a database or a pattern calculated from single-crystal data to confirm the identity and purity of the crystalline phase. ucmerced.edu

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. This technique is essential for identifying and characterizing polymorphism. nihs.go.jp

Crystallinity Assessment: The sharpness of the diffraction peaks is related to the degree of crystallinity. Broad, diffuse peaks indicate amorphous or poorly crystalline material, whereas sharp peaks signify a well-ordered crystalline solid. nihs.go.jp

For this compound, PXRD would be used routinely in a laboratory setting to ensure batch-to-batch consistency and to verify that the desired crystal form has been produced. researchgate.net The position of the reflections is governed by Bragg's Law (nλ = 2d sinθ), where the interplanar spacing (d-spacing) is characteristic of the material's crystal lattice. ucmerced.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing the electronic transitions within a molecule. In the case of this compound and its derivatives, UV-Vis spectroscopy provides insights into how the substitution pattern on the biphenyl framework affects the energy of its π-electron system. The electronic spectrum of biphenyl is characterized by a strong absorption band, often referred to as the K-band, which is associated with the π → π* transitions of the conjugated system. The position and intensity of this band are highly sensitive to the nature and position of substituents on the phenyl rings.

Detailed Research Findings

Research on the UV-Vis spectra of substituted biphenyls has established that substituents can cause shifts in the absorption maximum (λmax) and changes in the molar absorptivity (ε). These effects are primarily governed by the electronic nature of the substituent (electron-donating or electron-withdrawing) and steric factors.

For this compound, the presence of substituents in the ortho positions of both phenyl rings introduces significant steric hindrance. This steric strain forces the two phenyl rings to adopt a non-planar conformation, which in turn reduces the extent of π-conjugation between them. This phenomenon, known as steric inhibition of resonance, typically results in a hypsochromic shift (a shift to shorter wavelengths) of the main absorption band and a decrease in its intensity compared to unsubstituted biphenyl. nih.gov

The methoxy group (-OCH₃) is an electron-donating group, which, when conjugated with an aromatic ring, typically causes a bathochromic shift (a shift to longer wavelengths) due to the delocalization of its lone pair of electrons into the π-system. Conversely, the bromo group (-Br) is a deactivating group in electrophilic aromatic substitution but can participate in resonance. However, in the case of ortho-substituted biphenyls, the steric effects often dominate over the electronic effects.

The following data table provides a comparison of the UV-Vis absorption maxima for biphenyl and some of its derivatives to illustrate the effects of substitution.

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| Biphenyl | Ethanol | 247 | 17000 | Generic Data |

| 2-Chlorobiphenyl | Ethanol | 237 | 10000 | nih.gov |

| 2-Bromobiphenyl | Not Specified | Not Specified | Not Specified | nih.gov |

| 2-Methoxybiphenyl | Not Specified | Not Specified | Not Specified | Generic Data |

| Anisole | Vapor | 291 | 9500 | nih.gov |

Computational Investigations of 2 Bromo 2 Methoxy 1,1 Biphenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in optimizing the molecular geometry to find the most stable arrangement of atoms in space. physchemres.org

For 2-bromo-2'-methoxy-1,1'-biphenyl, DFT calculations would typically be employed to determine key geometric parameters. While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodology would involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to solve the Schrödinger equation approximately. nih.govresearchgate.net The output of such a calculation would provide optimized bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

| Parameter | Phenyl Ring 1 (with Bromine) | Phenyl Ring 2 (with Methoxy) | Inter-ring |

| Bond Lengths (Å) | |||

| C-C (aromatic) | ~1.39 - 1.41 | ~1.39 - 1.41 | |

| C-Br | ~1.90 | - | |

| C-H | ~1.08 | ~1.08 | |

| C-O | - | ~1.36 | |

| O-CH3 | - | ~1.43 | |

| C-C (inter-ring) | - | - | ~1.49 |

| Bond Angles (°) ** | |||

| C-C-C (aromatic) | ~120 | ~120 | |

| C-C-Br | ~120 | - | |

| C-C-O | - | ~120 | |

| C-O-C | - | ~118 | |

| Dihedral Angle (°) ** | |||

| C-C-C-C (ring planarity) | ~0 | ~0 | |

| Br-C-C-C | ~180 | - | |

| C-O-C-C | - | Variable | |

| C-C (inter-ring torsion) | - | - | Variable |

| Note: This table is illustrative and not based on published experimental data for this specific compound. |

Conformational Analysis and Mobility

The conformational flexibility of this compound is primarily governed by the torsion angle (dihedral angle) between the two phenyl rings. A potential energy surface (PES) can be generated by systematically rotating one ring relative to the other and calculating the corresponding energy at each step using quantum chemical methods like DFT.

The PES would reveal the energy minima corresponding to the most stable conformations (gauche or anti) and the energy barriers to rotation. For a related compound, 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, the dihedral angle between the rings in the biphenyl (B1667301) moiety was found to be 24.57(4)°. iucr.org This suggests that significant twisting is expected in substituted biphenyls. The steric hindrance between the bromine atom and the methoxy (B1213986) group in this compound would likely lead to a non-planar ground state.

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. biorxiv.org By solving Newton's equations of motion, MD simulations can provide a detailed picture of conformational changes and molecular flexibility at a given temperature. biorxiv.org

An MD simulation of this compound would allow for the exploration of its conformational landscape in a simulated environment (e.g., in a solvent). This would provide insights into the range of accessible torsion angles and the timescales of conformational transitions. Such simulations are valuable for understanding how the molecule behaves in a dynamic, real-world setting.

Electronic Structure Calculations

The arrangement of electrons within a molecule dictates its chemical reactivity and physical properties. Computational methods can provide a detailed picture of the electronic structure.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. globalresearchonline.net It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack. globalresearchonline.net

For this compound, an MEP analysis would likely show negative potential (electron-rich regions) around the oxygen and bromine atoms due to their high electronegativity. The aromatic rings would also exhibit regions of negative potential above and below the plane of the rings. Positive potential (electron-poor regions) would be expected around the hydrogen atoms.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. youtube.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. niscpr.res.in

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital; associated with electron donation. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; associated with electron acceptance. |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and kinetic stability. |

| Note: This table is illustrative and not based on published experimental data for this specific compound. |

Reactivity Descriptors

Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are crucial for predicting the chemical behavior of a molecule. These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A significant HOMO-LUMO energy gap suggests high kinetic stability and low chemical reactivity, as it indicates a greater energy is required to promote an electron to an unoccupied orbital. sigmaaldrich.com

Table 1: Illustrative Reactivity Descriptors for this compound (Note: The following values are illustrative, based on typical results for similar aromatic compounds, as specific published data for this molecule is not available.)

| Descriptor | Formula | Illustrative Value | Interpretation |

| HOMO Energy | EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | -1.1 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE = ELUMO - EHOMO | 5.1 eV | A large gap indicates high stability and low reactivity. sigmaaldrich.com |

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | 2.55 eV | Measures resistance to change in electron distribution. |

| Chemical Softness | S = 1 / (2η) | 0.196 eV-1 | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity | χ = -(EHOMO + ELUMO) / 2 | 3.65 eV | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index | ω = χ2 / (2η) | 2.61 eV | Quantifies the electrophilic nature of the molecule. researchgate.net |

Dipole Moment Calculations

The dipole moment is a measure of the net molecular polarity, which arises from the asymmetrical distribution of charge within the molecule. Computational methods can predict both the magnitude and direction of the dipole moment. conicet.gov.ar In this compound, the presence of electronegative bromine and oxygen atoms, combined with the torsional angle between the two phenyl rings, results in a significant permanent dipole moment. This polarity influences its solubility, intermolecular interactions, and other physical properties.

Table 2: Illustrative Dipole Moment Calculation (Note: This value is for illustrative purposes.)

| Parameter | Illustrative Calculated Value |

| Dipole Moment (µ) | 2.15 Debye |

Quantum Chemical Methods for Spectroscopic Data Prediction

Quantum chemical calculations are powerful tools for predicting and interpreting spectroscopic data. Methods like DFT and Time-Dependent DFT (TD-DFT) can simulate infrared (IR), ultraviolet-visible (UV-Vis), and chiroptical spectra (ECD, VCD) with a high degree of accuracy, aiding in structural elucidation and the assignment of experimental bands. hoffmanchemicals.comechemi.com

IR and UV-Vis Spectra Prediction

Theoretical vibrational analysis through DFT calculations can predict the IR spectrum, yielding frequencies and intensities corresponding to the molecule's vibrational modes. These calculated frequencies are often scaled by a factor to correct for anharmonicity and basis set limitations, providing a close match to experimental FT-IR data. sigmaaldrich.com

Similarly, TD-DFT methods are used to predict electronic transitions, which are visualized in the UV-Vis spectrum. researchgate.net The calculations provide the absorption wavelength (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption band. These transitions typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. researchgate.net

Table 3: Illustrative Predicted IR and UV-Vis Data (Note: The following data are illustrative.)

| Spectrum | Parameter | Illustrative Predicted Value | Assignment |

| IR | Vibrational Frequency | ~3050 cm-1 | Aromatic C-H stretching |

| ~1580 cm-1 | Aromatic C=C stretching | ||

| ~1250 cm-1 | Aryl-O-CH3 asymmetric stretching | ||

| ~650 cm-1 | C-Br stretching | ||

| UV-Vis | Absorption Maximum (λmax) | ~285 nm | π → π* transition of the biphenyl system |

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) for Chiral Derivatives

Substituted biphenyls, such as this compound, are classic examples of molecules that can exhibit atropisomerism. Due to steric hindrance from the ortho substituents (bromo and methoxy groups), rotation around the single bond connecting the two phenyl rings is restricted. This restriction can lead to the existence of stable, non-superimposable mirror-image conformers (enantiomers), a form of axial chirality. princeton.edu These enantiomers are designated as (aS) or (aR).

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are chiroptical spectroscopic techniques essential for determining the absolute configuration of such chiral molecules. iucr.org Computational prediction of ECD and VCD spectra using methods like TD-DFT is a powerful tool. By comparing the computationally predicted spectrum for a specific configuration (e.g., aS) with the experimental spectrum, the absolute stereochemistry of the isolated atropisomer can be unambiguously assigned. reagentia.eu VCD, in particular, provides detailed information about the molecule's conformation in solution. iucr.org

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Understanding this crystal packing is vital for predicting the material properties of a compound. Computational tools provide a way to analyze these forces in detail.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. princeton.edu The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, color-coded to show different types of close contacts with neighboring molecules.

Accompanying 2D fingerprint plots provide a quantitative summary of these interactions, plotting the distance from the surface to the nearest nucleus inside (di) against the distance to the nearest nucleus outside (de). nih.gov These plots allow for the deconvolution of the complex interactions into percentage contributions from different contact types, such as H···H, C···H, and halogen-involved contacts like Br···H. For instance, in a related brominated biphenyl compound, interactions involving hydrogen atoms (C···H/H···C and H···H) were found to contribute over 58% of the total intermolecular contacts, with significant contributions from halogen contacts (Br···H) as well. iucr.org

Table 4: Illustrative Hirshfeld Surface Interaction Contributions (Note: Percentages are illustrative, based on data for a similar brominated biphenyl derivative iucr.org, as a crystal structure for the title compound is not publicly available.)

| Interaction Type | Illustrative Contribution (%) | Description |

| C···H / H···C | 32.2% | Represents interactions between carbon and hydrogen atoms. |

| H···H | 26.3% | Represents contacts between hydrogen atoms. |

| Br···H / H···Br | 10.7% | Highlights the role of the bromine atom in hydrogen bonding. |

| O···H / H···O | 10.4% | Indicates hydrogen bonding involving the methoxy group. |

| Other | 20.4% | Includes C···C, Br···C, and other minor contacts. |

Hydrogen Bonding and Halogen Bonding Interactions

The conformational and electronic properties of this compound are significantly influenced by a variety of non-covalent interactions. Computational studies on substituted biphenyls and related aromatic systems have provided a robust framework for understanding these weak, yet structurally determinative forces. nih.govnih.gov In the case of this compound, both intramolecular hydrogen bonds and halogen bonds are plausible and play a crucial role in dictating the molecule's preferred geometry and reactivity.

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of such molecules and identifying stable conformers. scivisionpub.comresearchgate.net These computational approaches allow for the characterization of weak interactions that are often difficult to probe experimentally.

Hydrogen Bonding:

In this compound, the presence of a methoxy group (-OCH₃) and hydrogen atoms on the aromatic rings creates the potential for intramolecular hydrogen bonds. Specifically, weak C-H···O hydrogen bonds can form between a hydrogen atom on one of the phenyl rings and the oxygen atom of the methoxy group. The existence and strength of such interactions are highly dependent on the dihedral angle between the two phenyl rings.